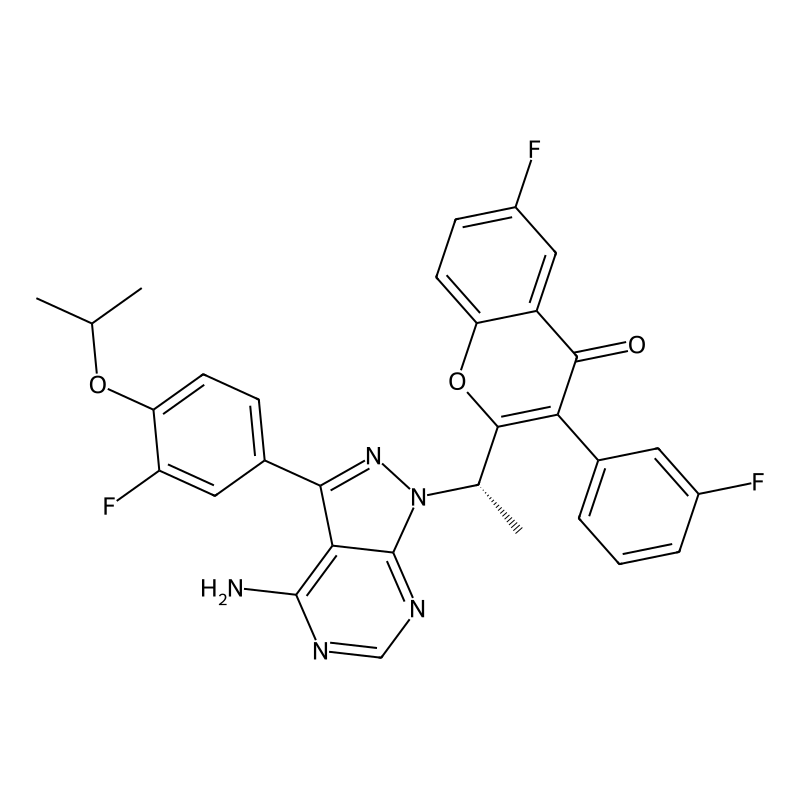

Umbralisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Umbralisib (CAS: 1532533-67-7), often procured as its highly stable tosylate salt, is a structurally distinct 4H-chromen-4-one derivative that functions as a highly selective, next-generation dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) [1]. Unlike first-generation purine-quinazolinone inhibitors, Umbralisib is specifically selected for its differentiated kinase profile, which fundamentally alters immune cell homeostasis. From a materials handling perspective, Umbralisib tosylate is a BCS Class II compound characterized by high lipophilicity, a pKa of 2.71, and practical insolubility in water, requiring specific solvent systems such as anhydrous dimethyl sulfoxide (DMSO) or methanol for analytical and formulation workflows [2]. Its structural and physicochemical properties make it a critical baseline material for advanced hematological and immunological research.

Generic substitution of Umbralisib with first-generation PI3Kδ inhibitors, such as Idelalisib or Duvelisib, critically fails in both biochemical assays and in vivo models due to the absence of CK1ε inhibitory activity in the comparators [1]. In immunological models, substituting Umbralisib with Idelalisib results in the rapid depletion of regulatory T-cells (Tregs), leading to severe immune-mediated toxicities, including systemic inflammation and hepatotoxicity, which can prematurely terminate long-term studies[2]. Furthermore, because Umbralisib utilizes a fundamentally different 4H-chromen-4-one scaffold rather than a purine-quinazolinone core, it cannot be interchanged in structure-activity relationship (SAR) profiling or formulation development without completely altering the compound's solubility profile, target binding kinetics, and downstream cellular viability metrics[1].

Dual Kinase Targeting: PI3Kδ and CK1ε Inhibition

Umbralisib demonstrates dual inhibition, achieving an IC50 of approximately 22.2 nM against PI3Kδ while simultaneously inhibiting CK1ε . In direct contrast, the first-in-class comparator Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib are completely devoid of CK1ε inhibitory activity [1].

| Evidence Dimension | CK1ε inhibitory activity alongside PI3Kδ inhibition |

| Target Compound Data | IC50 ~22.2 nM for PI3Kδ with active CK1ε inhibition |

| Comparator Or Baseline | Idelalisib / Duvelisib (Active PI3Kδ inhibition, zero CK1ε inhibition) |

| Quantified Difference | Absolute presence vs. absence of CK1ε inhibition |

| Conditions | Cell-free isolated enzyme kinase assays |

Procurement of Umbralisib is mandatory for researchers requiring simultaneous modulation of PI3Kδ and CK1ε pathways within a single chemical probe.

Isoform Selectivity: PI3Kδ vs PI3Kα Off-Target Binding

Umbralisib exhibits strict selectivity for the PI3Kδ isoform, demonstrating a >10,000-fold selectivity margin against PI3Kα . This sharply contrasts with pan-PI3K inhibitors like Copanlisib, which possess sub-nanomolar IC50s against both PI3Kα and PI3Kδ [1].

| Evidence Dimension | Selectivity margin for PI3Kδ over PI3Kα |

| Target Compound Data | >10,000-fold selectivity for PI3Kδ |

| Comparator Or Baseline | Copanlisib (Sub-nanomolar inhibition of PI3Kα) |

| Quantified Difference | >10,000-fold reduction in PI3Kα off-target binding |

| Conditions | In vitro isoform-specific biochemical assays |

High selectivity prevents off-target PI3Kα-mediated metabolic disruptions, such as acute hyperglycemia, ensuring cleaner data in cellular assays.

In Vivo Model Viability: Treg Preservation and Toxicity Mitigation

In Eμ-TCL1 in vivo models, Umbralisib treatment actively preserves FoxP3+ regulatory T-cell (Treg) numbers and function, whereas treatment with Idelalisib or Duvelisib causes significant Treg depletion[1]. This depletion in the comparator arms directly correlates with severe intestinal and liver inflammation, which is mitigated in the Umbralisib cohort [1].

| Evidence Dimension | FoxP3+ Treg preservation and tissue inflammation grade |

| Target Compound Data | Preserved FoxP3+ Tregs, low inflammation grade |

| Comparator Or Baseline | Idelalisib / Duvelisib (Depleted Tregs, high intestinal/liver inflammation grade) |

| Quantified Difference | Significant preservation of Treg counts and reduced tissue inflammation |

| Conditions | Eμ-TCL1 in vivo murine model |

Select Umbralisib for long-term in vivo efficacy studies to prevent model failure caused by immune-mediated systemic toxicity.

Formulation Processability: Tosylate Salt Stability

For manufacturing and formulation workflows, Umbralisib is optimally processed as a tosylate salt (Form 1), which demonstrates long-term stability with no notable physicochemical changes after 24 months at 25°C/60% RH [1]. This stable crystalline form provides a highly reproducible dissolution profile compared to amorphous variants, which are prone to glass transition (Tg ~75-83°C) and moisture-induced degradation [1].

| Evidence Dimension | Long-term physicochemical stability |

| Target Compound Data | Tosylate Form 1 (Stable for >24 months at 25°C/60% RH) |

| Comparator Or Baseline | Amorphous Umbralisib (Lower stability, prone to thermal/moisture shifts at Tg ~75°C) |

| Quantified Difference | >24 months of validated stability without polymorphic conversion |

| Conditions | ICH Q1A long-term stability storage conditions |

Procuring the tosylate Form 1 ensures batch-to-batch reproducibility and eliminates polymorphic variability during the formulation of low-solubility APIs.

Long-Term In Vivo Immunological and Lymphoma Modeling

Due to its documented ability to preserve FoxP3+ Treg populations and prevent severe immune-mediated toxicities (e.g., colitis and hepatotoxicity), Umbralisib is the required PI3Kδ inhibitor for extended in vivo efficacy studies, replacing Idelalisib in protocols where premature model failure is a risk[1].

Dual PI3Kδ and CK1ε Pathway Interrogation

Umbralisib serves as an essential, highly selective chemical probe for biochemical assays requiring the simultaneous inhibition of PI3Kδ and CK1ε, allowing researchers to study synergistic pathway suppression without the confounding off-target effects of pan-PI3K inhibitors [2].

Solid Dispersion and Bioavailability Enhancement Formulation

As a BCS Class II compound with low aqueous solubility and a stable tosylate salt crystalline structure, Umbralisib is a primary candidate for industrial formulation studies focused on advanced drug delivery systems, such as micronization and polymeric solid dispersions [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.

The average apparent central volume of distribution of umbralisib is 312 L.

The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Umbralisib Tosylate

TABLET;ORAL

TG THERAPS

02/05/2021

Biological Half Life

Use Classification

Dates

Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab

Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016

Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:

27499137.